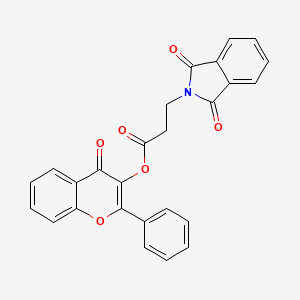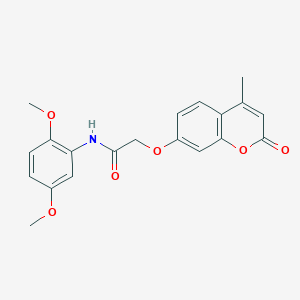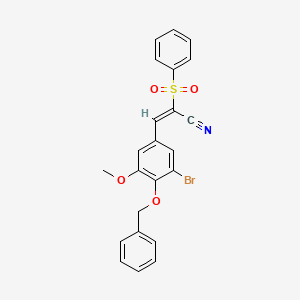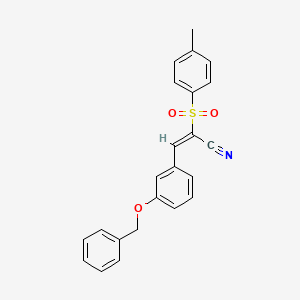![molecular formula C23H17ClFNO3S B3581964 (E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B3581964.png)
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Overview
Description
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a combination of chloro, fluoro, methoxy, and sulfonyl groups attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:
Nitrile Formation: Introduction of the nitrile group through reactions involving cyanide sources.
Sulfonylation: Incorporation of the sulfonyl group using sulfonyl chlorides under basic conditions.
Substitution Reactions: Introduction of chloro and fluoro groups through halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions to modify the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, (E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s structural complexity and functional groups make it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability under different conditions make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Poly-L-lactic acid: A synthetic polymer used in medical applications.
Uniqueness
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile stands out due to its combination of chloro, fluoro, methoxy, and sulfonyl groups. This unique arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications.
Conclusion
This compound is a compound of significant interest in scientific research. Its complex structure and diverse reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-16-9-11-18(12-10-16)30(27,28)19(14-26)13-17-5-2-3-8-23(17)29-15-20-21(24)6-4-7-22(20)25/h2-13H,15H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORFJBMIMHHTL-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2OCC3=C(C=CC=C3Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2OCC3=C(C=CC=C3Cl)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide](/img/structure/B3581892.png)
![1-[(2-chloro-5-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B3581896.png)
![1-[(2-bromo-5-ethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B3581900.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-iodobenzamide](/img/structure/B3581902.png)

![4-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B3581918.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3581924.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3581936.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B3581946.png)


![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3581973.png)
![(Z)-2-(4-chlorophenyl)sulfonyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B3581980.png)
